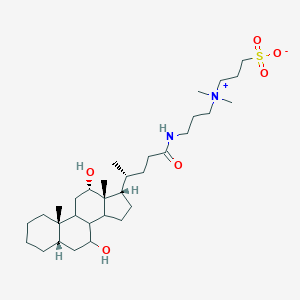
Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-
Übersicht
Beschreibung
Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-, also known as Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-, is a useful research compound. Its molecular formula is C10H13ClN2OS and its molecular weight is 244.74 g/mol. The purity is usually 95%.
The exact mass of the compound Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urea Biosensors and Detection Techniques
Recent advances in biosensors for detecting and quantifying urea concentration highlight the critical importance of urea in various fields such as fishery, dairy, food preservation, and agriculture. Urea biosensors utilize the enzyme urease (Urs) as a bioreceptor element. The integration of nanoparticles and conducting polymers in urea biosensors has been a significant focus, aiming to enhance the enzyme immobilization and retain its activity for extended periods. This comprehensive review on urea biosensors provides insights into sensing parameters based on materials used for enzyme immobilization, offering a valuable resource for researchers in the biosensor domain (Botewad et al., 2021).
Urea Metabolism in Ruminants
The utilization of urea as non-protein nitrogen in ruminants' diets, serving as an economical alternative to feed proteins, has been thoroughly reviewed. Urea metabolism in ruminants, regulated by rumen bacterial urease, plays a crucial role in microbial protein synthesis, which is essential for meeting the protein requirements of ruminants. This review highlights the integration of traditional and molecular biotechnologies to gain a deeper understanding of urea-degrading bacteria and urea nitrogen metabolism in ruminants, laying the groundwork for future strategies to enhance urea utilization efficiency in these animals (Jin et al., 2018).
Therapeutic Applications and Drug Design
The unique hydrogen binding capabilities of ureas, incorporating them into small molecules displaying a broad range of bioactivities, are crucial in drug design. This review focuses on the significance of urea in drug design, summarizing successful studies of various urea derivatives as modulators of biological targets. It underscores the importance of the urea moiety in medicinal chemistry, stimulating its use as a structural motif in the development of new therapeutics (Jagtap et al., 2017).
Urease Inhibitors in Medical Applications
The review of urease inhibitors, specifically focusing on their potential applications in treating gastric and urinary tract infections, provides insights into various groups of urease inhibitors. This paper covers the patent literature related to urease inhibitors, highlighting compounds like hydroxamic acids, phosphoramidates, and urea derivatives that show promise in medical applications. It also discusses the limited clinical use of these inhibitors, pointing to the need for further exploration of urease inhibition's full potential (Kosikowska & Berlicki, 2011).
Environmental and Agricultural Implications
The review on recent research problems in using urea as a nitrogen fertilizer discusses the NH3 volatilization, NO2- accumulation, and phytotoxicity issues. It explores how urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), can mitigate the adverse effects of urea fertilizers on seed germination, seedling growth, and environmental pollution. This comprehensive review sheds light on the challenges and solutions associated with urea-based fertilizers in agriculture, providing valuable insights for researchers and practitioners in the field (Bremner, 1995).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-15-9-4-2-3-8(7-9)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDDUFJBPBWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145115 | |
| Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102433-61-4 | |
| Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)



![[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]3-morpholin-4-ylpropanoate hydrochloride](/img/structure/B11051.png)

![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)

![7-hydroxy-1-[(E)-7-hydroxy-6-methylhept-5-en-2-yl]-3a-methyl-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-8-one](/img/structure/B11058.png)




